1-methanesulfonyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)piperidine-4-carboxamide
Description
This compound features a piperidine-4-carboxamide core linked to a 3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl group via a piperidin-4-yl bridge, with a methanesulfonyl substituent. While detailed physicochemical data (e.g., solubility, logP) are unavailable in the provided evidence, its structural complexity suggests moderate molecular weight (~400–450 g/mol) and polarity influenced by the sulfonyl and carboxamide groups.
Properties
IUPAC Name |
1-methylsulfonyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N7O3S/c1-13-21-22-17-16(19-7-12-25(13)17)23-8-5-15(6-9-23)20-18(26)14-3-10-24(11-4-14)29(2,27)28/h7,12,14-15H,3-6,8-11H2,1-2H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXQMJORBSMHEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCC(CC3)NC(=O)C4CCN(CC4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methanesulfonyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)piperidine-4-carboxamide typically involves multiple steps:
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Formation of the Triazolopyrazine Core: : The triazolopyrazine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyrazine carboxylic acids. The reaction conditions often include the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.
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Introduction of the Piperidine Rings: : The piperidine rings can be introduced through nucleophilic substitution reactions. For example, a piperidine derivative can react with a halogenated precursor of the triazolopyrazine core under basic conditions to form the desired product.
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Attachment of the Methanesulfonyl Group: : The methanesulfonyl group can be introduced through a sulfonylation reaction. This typically involves the reaction of the amine group on the piperidine ring with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-methanesulfonyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic conditions, solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
1-methanesulfonyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It can serve as a lead compound for the development of new drugs.
Medicine: The compound’s potential therapeutic effects are investigated in various disease models. It may act as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials and catalysts. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological pathways. For example, it may inhibit the activity of certain kinases or modulate receptor signaling.
Pathways Involved: The compound’s effects can be mediated through various pathways, including signal transduction, gene expression, and metabolic pathways. Its interaction with molecular targets can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares a piperidine-carboxamide backbone with several analogs but differs in heterocyclic substituents and linker regions. Below is a comparative analysis of key analogs from the evidence:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity to evidence compounds.
Key Differences and Implications
Heterocyclic Core :
The target compound’s [1,2,4]triazolo[4,3-a]pyrazine is structurally distinct from pyrazine () or pyridazine (). The fused triazolo-pyrazine system likely increases binding affinity to enzymes (e.g., kinases) compared to simpler pyrazine derivatives due to enhanced π-π interactions and rigidity .
Pyrazole-based analogs () exhibit higher lipophilicity (via trifluoromethyl groups), favoring blood-brain barrier penetration, whereas the target compound’s sulfonyl group may limit CNS activity .
Carboxamide positioning (piperidine-4 vs. piperidine-3 in ) alters hydrogen-bonding patterns, affecting target engagement .
Physicochemical Properties :
- ’s compound (MW 364.4) has lower molecular weight than the target, suggesting better solubility and oral bioavailability. However, the target’s triazolo-pyrazine may compensate with stronger target binding .
Biological Activity
1-Methanesulfonyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)piperidine-4-carboxamide is a compound with significant potential in pharmacological applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₈N₆O₂S
- Molecular Weight : 310.38 g/mol
- CAS Number : 2877705-00-3
The compound features a complex structure that includes a methanesulfonyl group and a triazolo-pyrazine moiety, which are known to enhance biological activity through various mechanisms.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to the piperidine and triazole structures. While specific data on this compound's antibacterial efficacy is limited, derivatives with similar structural features have shown:
- Strong activity against Gram-positive bacteria such as Staphylococcus aureus (including MRSA) and Enterococcus faecium.
- Moderate to weak activity against Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been investigated, particularly regarding:
- Acetylcholinesterase (AChE) : Compounds with piperidine moieties have demonstrated significant AChE inhibition, which is crucial for treating neurodegenerative diseases like Alzheimer's .
- Urease : The ability to inhibit urease can be beneficial for treating infections caused by Helicobacter pylori, which is associated with gastric ulcers .
The biological activities of 1-methanesulfonyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)piperidine-4-carboxamide can be attributed to:
- P2X7 Modulation : Compounds with similar structures have been shown to modulate P2X7 receptors, which play a role in inflammation and pain pathways .
- Interaction with Amino Acids : Molecular docking studies suggest that the compound interacts effectively with various amino acids, enhancing its pharmacological profile .
Study 1: Antibacterial Screening
In a comparative study of various piperidine derivatives, several compounds exhibited strong antibacterial activity against drug-resistant strains. The study highlighted that modifications to the piperidine structure significantly influenced antibacterial potency .
Study 2: Enzyme Inhibition Profiles
Research evaluating the enzyme inhibition capabilities of compounds similar to our target molecule revealed that many displayed strong AChE inhibitory effects. This suggests that our compound may also possess similar properties, warranting further investigation .
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 1-methanesulfonyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)piperidine-4-carboxamide?
- Methodological Answer : Multi-step synthesis is typically employed, starting with functionalization of the triazolo[4,3-a]pyrazine core. Key steps include:
- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce piperidine and methanesulfonyl groups .
- Heterocyclic assembly : Cyclocondensation of precursors (e.g., hydrazines with carbonyl intermediates) to form the triazolo-pyrazine scaffold .
- Purification : Use preparative HPLC or column chromatography with ≥95% purity thresholds, validated by NMR and LC-MS .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and stereochemistry .
- X-ray Powder Diffraction (XRPD) : To confirm crystallinity and polymorphic forms .
- Thermal Analysis : TGA/DSC for stability profiling under varying temperatures .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
- Methodological Answer :
- Core Modifications : Systematically vary substituents on the triazolo-pyrazine ring (e.g., 3-methyl group) and piperidine carboxamide moiety. Compare analogs using in vitro binding assays (e.g., adenosine receptor antagonism, as in related triazoloquinoxalines) .
- Receptor Profiling : Use competitive radioligand binding assays (e.g., tritiated CHA for A1 adenosine receptors) to quantify IC50 values and selectivity ratios .
- Computational Modeling : Docking studies with target receptors (e.g., adenosine A1/A2) to predict binding affinities and guide synthetic prioritization .
Q. How can contradictory data in biological assays (e.g., receptor affinity vs. functional antagonism) be resolved?
- Methodological Answer :
- Functional Assays : Supplement binding data with cAMP accumulation assays (e.g., in fat cells or brain slices) to confirm antagonism .
- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Orthogonal Validation : Cross-validate results using CRISPR-edited cell lines or knockout models to isolate target-specific effects .
Q. What strategies are effective for synthesizing analogs with improved solubility while retaining activity?
- Methodological Answer :
- Salt Formation : Prepare hydrochloride, phosphate, or mesylate salts to enhance aqueous solubility (e.g., via counterion exchange in ethanol/water mixtures) .
- PEGylation : Introduce polyethylene glycol (PEG) spacers at the piperidine carboxamide group, balancing hydrophilicity and steric bulk .
- Prodrug Design : Mask the methanesulfonyl group with enzymatically cleavable moieties (e.g., ester prodrugs) .
Experimental Design & Data Analysis
Q. How should researchers design in vivo studies to evaluate neuropharmacological potential?
- Methodological Answer :
- Behavioral Models : Use Porsolt’s forced swim test (acute administration) to assess antidepressant-like activity, with dose-response curves (1–30 mg/kg) .
- Pharmacokinetic Profiling : Measure plasma and brain concentrations via LC-MS/MS to correlate exposure with efficacy .
- Control Groups : Include comparator compounds (e.g., known adenosine antagonists) and vehicle controls to contextualize results .
Q. What computational tools are recommended for predicting off-target interactions?
- Methodological Answer :
- PharmaDB Screening : Use databases like ChEMBL or PubChem to identify structurally similar compounds with reported off-target profiles .
- Machine Learning : Train models on kinase or GPCR inhibition datasets to flag potential off-targets .
- SPR Biosensing : Surface plasmon resonance (SPR) for high-throughput screening against panels of unrelated receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
